molecular formula C42H40ClN3O4 B1164583 CytoTrace™ Red CMTPX

CytoTrace™ Red CMTPX

Cat. No. B1164583
M. Wt: 686.2
InChI Key: NUAZOHBLTNHBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CytoTrace™ Red CMTPX is a fluorogenic dye used as a long-term cell tracer. It is nonfluorescent but cell-permeant and, upon entering the cell, is converted to a fluorescent compound in the cytosol. This compound is retained by living cells and displays excitation/emission spectra of 577/602 nm, respectively. It remains fluorescent for at least 72 hours and is retained through cell division for several cycles.

Scientific Research Applications

Cell Viability and Cytotoxicity Assessment

CytoTrace™ Red CMTPX is instrumental in assessing cell viability and cytotoxicity. The Neutral Red Uptake Assay, for instance, quantifies viable cells in culture, crucial for evaluating cytotoxic effects in biomedical and environmental applications. This assay is sensitive, cost-effective, and applicable to a wide range of cells (Repetto, Peso, & Zurita, 2008).

Cytotoxicity Assays Comparisons

In vitro cytotoxicity assays, including the Neutral Red assay, are essential for detecting early cytotoxic events. They play a vital role in understanding how different cells respond to various substances, such as cadmium chloride, showing the assay's sensitivity in revealing early cytotoxicity (Fotakis & Timbrell, 2006).

Identification of Cytotoxic Agents

A combined approach using visual morphological cytotoxicity assays and a quantitative neutral red spectrophotometric test aids in assessing the effect of toxic agents on cell cultures. This methodology is significant for screening potential toxicants, reducing the need for animal testing (Borenfreund & Puerner, 1985).

Staining of Infected Red Blood Cells

This compound is utilized in the staining of Plasmodium-infected red blood cells, aiding in identifying immune cells responsible for parasite elimination. This application is significant in malaria research and understanding immune responses (Silva, Tadokoro, & D’Império-Lima, 2016).

Rapid Colorimetric Assay for Cellular Growth

The rapid colorimetric assay, employing a tetrazolium salt, is used for mammalian cell survival and proliferation measurement. This compound may be part of such assays, distinguishing living cells from dead ones and aiding in cytotoxicity and proliferation research (Mosmann, 1983).

Cytotoxicity in Cosmetics and Chemicals

This compound could be used in assessing the cytotoxicity of cosmetics colorants, contributing to early identification of preventable risk factors in consumer products. Such assays help evaluate the impact of substances on human health and adhere to legislations requiring in vitro methods (Tománková et al., 2011).

Electrochemical Detection and Biosensors

The dye could potentially aid in developing electrochemical biosensors, as seen in studies involving cytochrome c and other proteins. Such applications are vital in detecting specific biological molecules and understanding electron transfer processes in biological systems (Stepanova et al., 2016).

properties

Molecular Formula

C42H40ClN3O4

Molecular Weight

686.2

InChI

InChI=1S/2C42H40ClN3O4/c1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)31-15-27(13-14-28(31)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26;1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-

InChI Key

NUAZOHBLTNHBQC-UHFFFAOYSA-N

SMILES

CN(C(C)(C)C=C1C)C(C1=C2)=CC3=C2C(C4=CC=C(NC(C5=CC=C(CCl)C=C5)=O)C=C4C([O-])=O)=C(C=C6C(N(C)C(C)(C)C=C6C)=C7)C7=[O+]3.CN(C(C)(C)C=C8C)C(C8=C9)=CC%10=C9C(C%11=CC(NC(C%12=CC=C(CCl)C=C%12)=O)=CC=C%11C([O-])=O)=C(C=C%13C(N(C)C(C)(C)C=C%13C)=C%14)C%14=[O+]

synonyms

4(or 5)-(4-(chloromethyl)benzamido)-2-(1,2,2,4,8,10,10,11-octamethyl-1,2,10,11-tetrahydropyrano[3,2-g:5,6-g/']diquinolin-13-ium-6-yl)benzoate

Origin of Product

United States

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